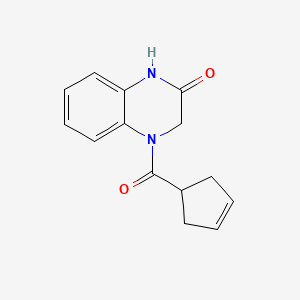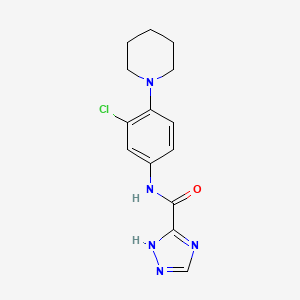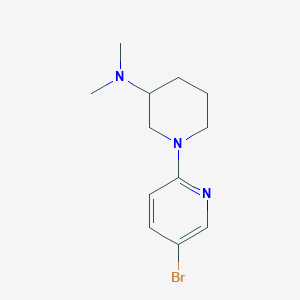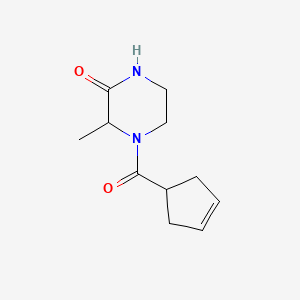
4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a synthetic compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has shown promising results in various studies, and it is believed that it can be used to develop new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. In addition, it has been shown to bind to the dopamine D2 receptor, which is a target for antipsychotic drugs.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, which is a form of programmed cell death that plays a role in the development and maintenance of tissues. In addition, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network. It has also been shown to exhibit antifungal and antibacterial activities by disrupting the cell membrane of fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one in lab experiments include its synthetic accessibility and its potential applications in medicinal chemistry. This compound can be synthesized using a multi-step process that is relatively straightforward and can be modified to improve the yield and purity of the product. In addition, this compound has shown promising results in various studies, and it is believed that it can be used to develop new drugs for the treatment of various diseases.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity. This compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has been reported to exhibit toxicity in some studies, and caution should be exercised when handling this compound in the lab.
Orientations Futures
There are several future directions for research involving 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one. One direction is to further investigate the mechanism of action of this compound and identify its cellular targets. This will help to better understand how this compound exerts its biological effects and identify potential new targets for drug development.
Another direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases. This compound has shown promising results in the inhibition of amyloid beta peptide aggregation, and further studies are needed to determine its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.
Finally, future research can focus on modifying the structure of this compound to improve its solubility and reduce its toxicity. This will make it easier to work with in the lab and increase its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one is a multi-step process that involves the reaction of cyclopentadiene with maleic anhydride to form cyclopent-3-ene-1-carboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with o-phenylenediamine to yield the desired product. The synthesis of this compound has been reported in various studies, and modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-(Cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one has shown potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antifungal, and antibacterial activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been reported to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(cyclopent-3-ene-1-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-9-16(14(18)10-5-1-2-6-10)12-8-4-3-7-11(12)15-13/h1-4,7-8,10H,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFUFTUJPPFODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)
![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)




![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
